1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea typically involves the reaction of 4-fluoroaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The intermediate product is then reacted with methoxyethyl isocyanate under controlled conditions to yield the final compound. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and compounds with modified phenyl rings.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The methoxyethyl group may also play a role in improving the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)-2-methoxyethyl]urea
- 1-(4-Fluorophenyl)-3-[2-(3-chlorophenyl)-2-methoxyethyl]urea
- 1-(4-Fluorophenyl)-3-[2-(3-bromophenyl)-2-methoxyethyl]urea
Uniqueness
1-(4-Fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is unique due to the specific positioning of the fluorine atoms and the methoxyethyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-22-15(11-3-2-4-13(18)9-11)10-19-16(21)20-14-7-5-12(17)6-8-14/h2-9,15H,10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRGJNCOHETAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.